3-oxo-2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-N-phenylpiperazine-1-carboxamide
Overview
Description
3-oxo-2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-N-phenylpiperazine-1-carboxamide is a complex organic compound featuring a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-N-phenylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of a piperazine derivative with a trifluoromethyl-substituted aniline under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-oxo-2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-N-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Substitution: The trifluoromethyl group can be substituted with other functional groups to explore structure-activity relationships.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different functional groups.
Scientific Research Applications
3-oxo-2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-N-phenylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical space.
Biology: The compound’s biological activity can be studied to understand its interactions with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 3-oxo-2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds and hydrophobic interactions. This can lead to modulation of the target’s activity, resulting in the desired pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Berotralstat: A compound with a trifluoromethyl group that exhibits potent activity against specific biological targets.
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities and are used in various therapeutic applications.
Uniqueness
3-oxo-2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-N-phenylpiperazine-1-carboxamide is unique due to its specific structural features, such as the presence of both a piperazine ring and a trifluoromethyl group
Properties
IUPAC Name |
3-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]-N-phenylpiperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O3/c21-20(22,23)13-5-4-8-15(11-13)25-17(28)12-16-18(29)24-9-10-27(16)19(30)26-14-6-2-1-3-7-14/h1-8,11,16H,9-10,12H2,(H,24,29)(H,25,28)(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBFSUULTYEMTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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